

# Advanced Dissolution Testing Protocol: Levomefolate Calcium Pentahydrate Capsules

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## Compound of Interest

Compound Name: *Levomefolate calcium  
pentahydrate*

CAS No.: *419563-18-1*

Cat. No.: *B608539*

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## Application Note & Standard Operating Procedure Introduction & Scientific Rationale

Levomefolate Calcium (L-5-methyltetrahydrofolate calcium, L-5-MTHF-Ca) is the biologically active form of folate.[1][2][3] Unlike folic acid, it does not require enzymatic reduction by dihydrofolate reductase (DHFR) to become active. However, this therapeutic advantage comes with a significant analytical challenge: oxidative instability.

Reduced folates are highly susceptible to oxidative degradation, particularly in neutral-to-alkaline aqueous solutions and under light exposure. A standard dissolution method using simple water or unpreserved buffers will likely yield falsely low recovery data due to degradation during the test run, rather than poor release.

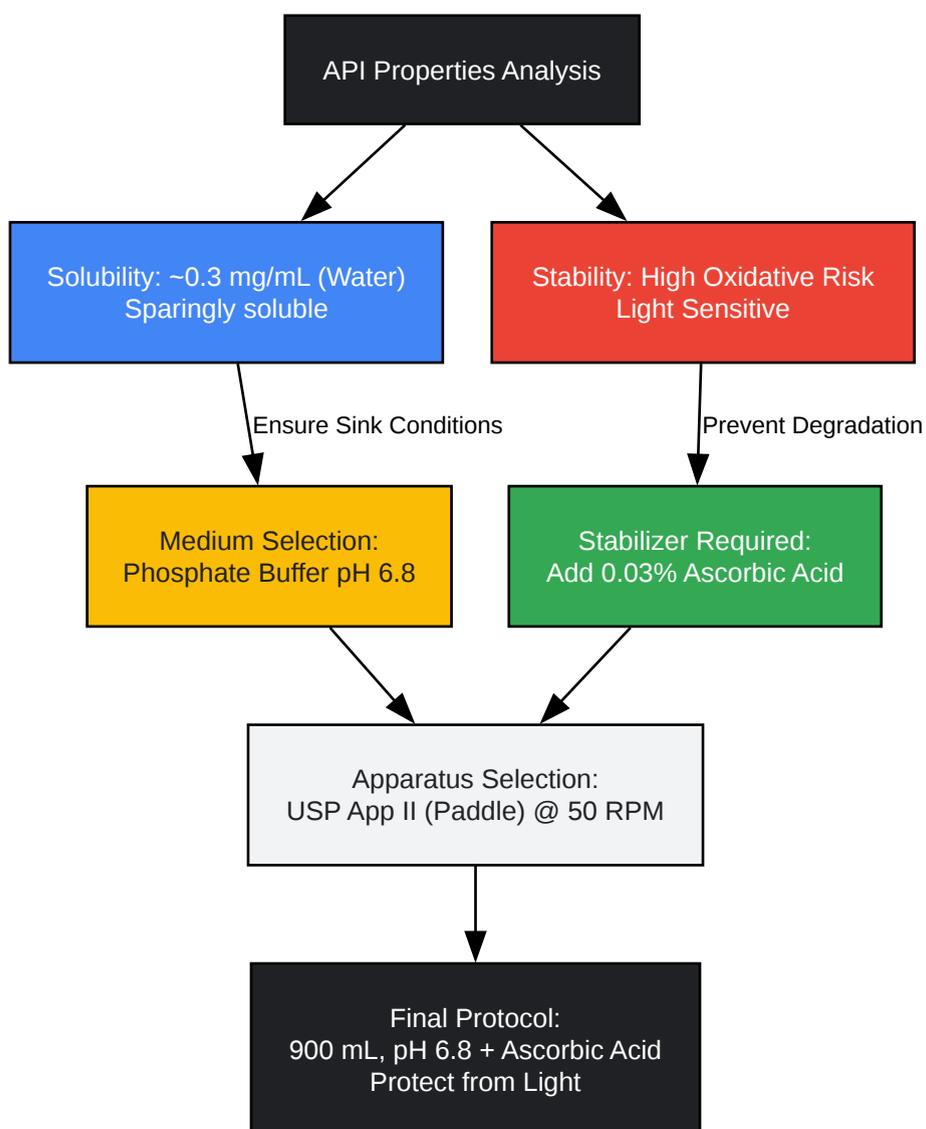
### Critical Method Attributes (CMA)

- **Oxidation Mitigation:** The dissolution medium must contain an antioxidant (Ascorbic Acid) to stabilize the API during the 30–60 minute test window.
- **Biorelevance:** A pH of 6.8 is selected to mimic intestinal conditions where absorption primarily occurs, and to ensure adequate solubility of the calcium salt.

- Discrimination: The method uses Apparatus 2 (Paddle) at 50 RPM to detect subtle formulation changes (e.g., binder effects, capsule shell cross-linking) without creating artificial "sink" conditions via excessive agitation.

## Dissolution Method Development Strategy

The following decision logic illustrates the scientific basis for the selected parameters.



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Figure 1: Decision matrix for selecting dissolution parameters based on Levomefolate Calcium properties.

## Standard Operating Procedure (SOP)

### Instrumentation & Materials[4][5][6]

- Dissolution Tester: USP Apparatus 2 (Paddle) compliant system (e.g., Agilent, Sotax, Hanson).
- Detection: HPLC with UV/PDA detector (Preferred) or UV-Vis Spectrophotometer (Only if excipients are UV-transparent).
- Reagents:
  - Potassium Phosphate Monobasic ( ), ACS Grade.
  - Sodium Hydroxide ( ), ACS Grade.
  - L-Ascorbic Acid, ACS Grade (Critical: Must be fresh).
  - **Levomefolate Calcium Pentahydrate** Reference Standard.

### Dissolution Medium Preparation

Target: Phosphate Buffer pH 6.8 with 0.03% Ascorbic Acid.[4][5][6]

- Buffer Preparation (10 L batch):
  - Dissolve 68.0 g of Potassium Phosphate Monobasic ( ) in approx. 9.5 L of purified water.
  - Adjust pH to using 0.2 N NaOH or 5 N NaOH.
  - Dilute to volume (10 L) with purified water.
- Antioxidant Addition (Just-in-Time):

- Immediately prior to starting the test, add 3.0 g of L-Ascorbic Acid to the 10 L buffer.
- Mix well. Note: Ascorbic acid degrades over time; do not store this medium for more than 24 hours.
- Degassing:
  - Degas the medium using vacuum filtration or helium sparging to prevent bubble formation on the capsule shell.

## Experimental Parameters

Parameter	Setting	Rationale
Apparatus	USP Type II (Paddle)	Standard for capsules; prevents floating issues common with baskets.
Speed	50 RPM	Mild agitation to detect disintegration/release issues.
Medium Volume	900 mL	Ensures sink conditions (Solubility > 3x dose concentration).
Temperature		Physiological temperature.
Sampling Points	10, 15, 20, 30, 45 mins	Profiling for Immediate Release (IR).[6]
Sample Volume	5 mL	Sufficient for HPLC injection; replace with fresh medium if specified.
Filtration	0.45 µm PVDF or PTFE	Remove insoluble excipients before HPLC.
Light Protection	MANDATORY	Use amber vessels or cover bowls with foil.

## Analytical Method (HPLC)

Due to the low dosage (often 0.451 mg to 1 mg) and the presence of ascorbic acid (which absorbs UV), HPLC is strongly recommended over direct UV spectrophotometry.

## Chromatographic Conditions

- Column: C18, mm, 5  $\mu$ m (e.g., Agilent Zorbax Eclipse Plus or equivalent).
- Mobile Phase: Phosphate Buffer (pH 5.5) : Methanol (80:20 v/v).
  - Buffer: 0.05 M adjusted to pH 5.5 with .
- Flow Rate: 1.0 mL/min.[7][8]
- Injection Volume: 20–50  $\mu$ L (Adjust based on sensitivity).
- Detection: UV at 280 nm (Optimal for folates; minimizes ascorbic acid interference which absorbs strongly <240 nm).
- Run Time: ~10 minutes.

## Standard Preparation

- Stock Standard: Dissolve 20 mg Levomefolate Calcium Ref Std in 100 mL of Dissolution Medium (not mobile phase, to match matrix).
- Working Standard: Dilute Stock to target concentration (e.g., for a 0.45 mg tablet in 900 mL).

## Analytical Logic Flow



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Figure 2: Analytical workflow for quantitation of Levomefolate Calcium.

## Validation & Acceptance Criteria

### System Suitability

- Tailing Factor:

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- Theoretical Plates:

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- RSD (Replicate Injections):

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## Regulatory Specification (Example)

Based on FDA recommendations for similar Immediate Release (IR) products:

- Q Value:

(Q) dissolved at 15 minutes (or 30 minutes depending on specific product release profile).

- Stage 1 Testing: Test 6 units. Pass if each unit

.

## Troubleshooting & Expert Tips

Issue	Probable Cause	Corrective Action
Low Recovery (<90%)	Oxidation of API	Ensure Ascorbic Acid is added fresh. Verify medium pH.
High Variability (RSD >10%)	Capsule shell cross-linking	Add Pepsin to the medium (if justified) or check capsule age.
Peak Splitting (HPLC)	pH Mismatch	Ensure Mobile Phase pH (5.5) is maintained.[9][6][10][11] Folates are pH sensitive.
Interfering Peak	Ascorbic Acid	Ascorbic acid elutes early (void volume). Ensure for Levomefolate.

## References

- U.S. Food and Drug Administration (FDA).Dissolution Methods Database.[6][11][12] Search term: "Levomefolate Calcium".[1][2][7][8][9][4][5][13] Available at: [\[Link\]](#)[6]
- United States Pharmacopeia (USP).General Chapter <711> Dissolution.
- DrugFuture.FDA-Recommended Dissolution Methods Database Entry for Drospirenone/Ethinyl Estradiol/Levomefolate Calcium. Available at: [\[Link\]](#)

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## Sources

- [1. Levomefolate calcium | 151533-22-1 \[chemicalbook.com\]](#)
- [2. cdn.caymanchem.com \[cdn.caymanchem.com\]](#)
- [3. macsenlab.com \[macsenlab.com\]](#)

- [4. accessdata.fda.gov \[accessdata.fda.gov\]](https://accessdata.fda.gov)
- [5. accessdata.fda.gov \[accessdata.fda.gov\]](https://accessdata.fda.gov)
- [6. scribd.com \[scribd.com\]](https://scribd.com)
- [7. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [9. Stability of calcium levofolate reconstituted in syringes and diluted in NaCl 0.9% and glucose 5% polyolefin/polyamide infusion bags - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. Methyl Folate Calcium or Calcium levomefolate USP Manufacturers, SDS \[mubychem.com\]](#)
- [11. FDA Dissolution Methods Database - ECA Academy \[gmp-compliance.org\]](#)
- [12. dissolutiontech.com \[dissolutiontech.com\]](https://dissolutiontech.com)
- [13. accessdata.fda.gov \[accessdata.fda.gov\]](https://accessdata.fda.gov)
- [To cite this document: BenchChem. \[Advanced Dissolution Testing Protocol: Levomefolate Calcium Pentahydrate Capsules\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b608539#dissolution-testing-parameters-for-levomefolate-calcium-pentahydrate-capsules\]](#)

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